

#### what is the chemical structure of NF-449

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | NF-449   |           |
| Cat. No.:            | B3340316 | Get Quote |

An In-depth Technical Guide to the P2X1 Antagonist NF-449

#### Introduction

**NF-449** is a potent and highly selective antagonist of the P2X1 purinergic receptor, an ATP-gated ion channel.[1][2] It is a synthetic organic molecule and an analogue of suramin, but exhibits significantly greater potency and selectivity for the P2X1 subtype over other P2X and P2Y receptors.[2][3] Due to its high affinity for P2X1, **NF-449** serves as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of this receptor, particularly in processes such as platelet aggregation, thrombosis, and smooth muscle contraction.[1][3] This guide provides a comprehensive overview of its chemical structure, pharmacological properties, and the experimental protocols used to characterize its activity.

# **Chemical Structure and Properties**

**NF-449** is a large, polysulfonated, and symmetrical molecule. Its structure is characterized by a central urea bridge connecting two substituted benzene rings, which are in turn linked via amide bonds to four benzenedisulfonic acid moieties.

- IUPAC Name: 4,4',4",4"'[carbonylbis[imino-5,1,3-benzenetriylbis(carbonylimino)]]tetrakis-1,3-benzenedisulfonic acid, octasodium salt.[1][3]
- Molecular Formula: C41H24N6Na8O29S8[4]
- Molecular Weight: 1505.06 g/mol [1][4]



- SMILES: [Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[O-]S(=O)
   (=O)C1=CC=C(NC(=O)C2=CC(=CC(NC(=O)NC3=CC(=CC(=C3)C(=O)NC3=CC=C(C=C3S([O-])(=O)=O)S([O-])(=O)=O)C(=O)NC3=CC=C(C=C3S([O-])(=O)=O)S([O-])
   (=O)=O)=C2)C(=O)NC2=CC=C(C=C2S([O-])(=O)=O)S([O-])(=O)=O)C(=C1)S([O-])(=O)=O[4]
- InChi Key: KCBZSNWCUJBMHF-UHFFFAOYSA-F[3][5]



Click to download full resolution via product page

Logical structure of NF-449.

## **Physicochemical Data**

The physicochemical properties of **NF-449** are summarized in the table below. Its highly charged and polar nature, due to the eight sulfonate groups, dictates its solubility and membrane permeability characteristics.



| Property                       | Value                                      | Reference |
|--------------------------------|--------------------------------------------|-----------|
| Purity                         | ≥90-95% (HPLC)                             | [1][3][4] |
| Solubility                     | 10 mg/mL in PBS (pH 7.2) 25 mg/mL in Water | [3][4]    |
| λтах                           | 277 nm                                     | [3]       |
| Topological Polar Surface Area | 571.53 Ų                                   | [6]       |
| Hydrogen Bond Acceptors        | 35                                         | [6]       |
| Hydrogen Bond Donors           | 6                                          | [6]       |
| Rotatable Bonds                | 32                                         | [6]       |

# **Pharmacological Profile**

**NF-449** is a versatile inhibitor, primarily recognized for its unparalleled potency at P2X1 receptors. It also demonstrates inhibitory activity against other molecular targets, though at significantly lower potencies.

# **Primary Activity: P2X1 Antagonism**

**NF-449** is the most potent and selective P2X1 receptor antagonist identified to date.[2] Its affinity for P2X1 is in the nanomolar and even picomolar range, making it highly effective for distinguishing P2X1-mediated responses from those of other purinergic receptors.[1][7]

# **Secondary Activities**

Beyond P2X1, **NF-449** has been shown to act as:

- A Gsα-selective G protein antagonist, capable of suppressing GTPyS binding to Gsα subunits and inhibiting adenylyl cyclase activity.[3][8]
- An inhibitor of the DNA-binding activity of High Mobility Group A2 (HMGA2) protein with an IC<sub>50</sub> of 0.43 μM.[1][4]
- A competitive inhibitor of adenylosuccinate lyase (ADSL), an enzyme in the purine biosynthesis pathway, with a Ki of  $0.24 \, \mu M.[9]$



# **Quantitative Inhibitory Activity**

The inhibitory concentrations of **NF-449** against a range of targets are detailed below. The data highlight its exceptional selectivity for P2X1 receptors.



| Target             | Species                | Assay Type                            | Value                              | Reference |
|--------------------|------------------------|---------------------------------------|------------------------------------|-----------|
| P2X <sub>1</sub>   | Rat (recombinant)      | Inhibition of ATP-<br>gated current   | 0.28 nM (IC₅o)                     | [1][4][8] |
| P2X <sub>1</sub>   | Human<br>(recombinant) | Inhibition of ATP-<br>gated current   | 0.05 nM (IC₅o)                     | [7]       |
| P2X <sub>1</sub>   | Human (platelets)      | Inhibition of Ca <sup>2+</sup> influx | pA <sub>2</sub> = 7.2              | [3][9]    |
| P2X <sub>1</sub>   | Rat (vas<br>deferens)  | Functional<br>antagonism              | 6.31 (pIC50)                       | [2][3]    |
| P2X <sub>1+5</sub> | Rat (recombinant)      | Inhibition of ATP-<br>gated current   | 0.69 nM (IC₅o)                     | [1][4][8] |
| P2X <sub>2</sub>   | Rat (recombinant)      | Inhibition of ATP-<br>gated current   | 47,000 nM (IC50)                   | [1][4]    |
| P2X <sub>2+3</sub> | Rat (recombinant)      | Inhibition of ATP-<br>gated current   | 120 nM (IC50)                      | [1][4][8] |
| P2X <sub>3</sub>   | Rat (recombinant)      | Inhibition of ATP-<br>gated current   | 1,820 nM (IC50)                    | [1][4]    |
| P2X <sub>4</sub>   | Rat (recombinant)      | Inhibition of ATP-<br>gated current   | >300,000 nM<br>(IC <sub>50</sub> ) | [1][4]    |
| P2X <sub>7</sub>   | Human<br>(recombinant) | Inhibition of ATP-<br>gated current   | 40,000 nM (IC50)                   | [7]       |
| P2Yı               | Human (platelets)      | Inhibition of Ca <sup>2+</sup>        | 5,800 nM (IC₅o)                    | [3][9]    |
| ADSL               | Human<br>(recombinant) | Enzyme inhibition                     | 1,400 nM (IC50)                    | [9]       |
| ADSL               | Human<br>(recombinant) | Enzyme inhibition                     | 240 nM (Ki)                        | [9]       |
| HMGA2              | -                      | Inhibition of DNA binding             | 430 nM (IC50)                      | [1][4]    |



# **Mechanism of Action and Signaling Pathways**

**NF-449** exerts its effects by directly blocking specific signaling proteins. Its negatively charged sulfonate groups are thought to interact with positively charged amino acid residues in the binding pockets of its targets.

## **Antagonism of P2X1 Receptor Signaling**

The P2X1 receptor is a ligand-gated ion channel that opens in response to extracellular ATP, allowing the influx of cations (primarily Na<sup>+</sup> and Ca<sup>2+</sup>). This influx depolarizes the cell membrane and increases intracellular calcium, triggering downstream events like smooth muscle contraction or platelet activation. **NF-449** acts as a competitive antagonist, binding to the receptor to prevent ATP from activating the channel.[7]



Click to download full resolution via product page

P2X1 receptor antagonism by NF-449.

#### **Antagonism of Gsα-G Protein Signaling**

**NF-449** can also selectively inhibit the Gs $\alpha$  subunit of heterotrimeric G proteins. In canonical Gs signaling, agonist binding to a Gs-coupled GPCR facilitates the exchange of GDP for GTP on the Gs $\alpha$  subunit. The activated Gs $\alpha$ -GTP then stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). **NF-449** blocks this pathway by preventing the activation of the Gs $\alpha$  subunit, thereby inhibiting downstream cAMP production.[8]





Click to download full resolution via product page

Inhibition of the  $Gs\alpha$  signaling pathway by **NF-449**.

# **Key Experimental Protocols**

The pharmacological profile of **NF-449** has been established through a variety of in vitro and in vivo experiments. The methodologies for three key assays are described below.

# Protocol 1: In Vitro Analysis of P2X Receptor Antagonism (Two-Microelectrode Voltage Clamp)

This electrophysiological technique is used to quantify the potency of antagonists on specific ion channel subtypes expressed in a controlled environment.

- Objective: To determine the IC<sub>50</sub> of NF-449 for specific P2X receptor subtypes.
- Model System: Xenopus laevis oocytes.
- Methodology:
  - Receptor Expression: Oocytes are harvested and injected with cRNA encoding the desired homomeric or heteromeric P2X receptor subunits (e.g., hP2X1, rP2X3). The oocytes are incubated for 1-3 days to allow for protein expression and insertion into the oocyte membrane.
  - Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for monitoring membrane voltage and one for injecting current. The membrane potential is clamped at a holding potential (typically -50 to -70 mV).
  - Agonist Application: The P2X receptor is activated by applying a specific agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC<sub>50</sub>). This induces an inward current that is measured by the amplifier.



- Antagonist Application: To determine the IC<sub>50</sub>, the oocyte is pre-incubated with varying concentrations of **NF-449** for several minutes before co-application with the agonist.
- Data Analysis: The inhibitory effect of NF-449 is measured as the percentage reduction in the agonist-induced current. A concentration-response curve is generated, and the IC₅₀ value is calculated.[7]

#### **Protocol 2: In Vitro Analysis of Platelet Function**

These assays assess the role of P2X1 receptors in platelet activation and how they are affected by **NF-449**.

- Objective: To measure the effect of NF-449 on agonist-induced platelet shape change, calcium influx, and aggregation.
- Model System: Washed human platelets.
- · Methodology:
  - Platelet Preparation: Human blood is collected into an anticoagulant solution. Platelet-rich plasma (PRP) is obtained by centrifugation, and platelets are then washed and resuspended in a physiological buffer. To prevent P2X1 desensitization, apyrase is often added to degrade any released ADP.[3][9]
  - Shape Change Assay: Platelet shape change is measured using an aggregometer by
    monitoring changes in light transmission upon addition of a P2X1 agonist (e.g., α,β-methylene
    ATP). The inhibitory effect of NF-449 is determined by pre-incubating platelets with the
    compound before adding the agonist.
  - Calcium Influx Assay: Platelets are loaded with a calcium-sensitive fluorescent dye (e.g., Fura2). The change in intracellular calcium concentration is measured via fluorometry following the
    addition of an agonist. The potency of NF-449 is determined from concentration-inhibition
    curves.[3]
  - Aggregation Assay: Platelet aggregation is monitored as an increase in light transmittance in an aggregometer. Aggregation is induced by agonists like collagen, which causes ATP release and subsequent P2X1 activation. The effect of NF-449 is assessed by pre-incubation.[3][4]



## **Protocol 3: In Vivo Antithrombotic Activity Assessment**

This protocol evaluates the efficacy of NF-449 in preventing thrombosis in a living animal model.

- Objective: To determine if selective P2X1 blockade by NF-449 reduces intravascular platelet aggregation and thrombosis.
- · Model System: Mice.
- Methodology:
  - Animal Preparation: Mice are anesthetized, and a catheter may be placed for intravenous drug administration.
  - Drug Administration: A solution of NF-449 (e.g., 10 mg/kg) or saline (vehicle control) is injected intravenously.[3][4]
  - Thrombosis Induction: Systemic thromboembolism is induced by intravenous injection of a prothrombotic mixture, such as collagen and adrenaline. This leads to widespread intravascular platelet aggregation.
  - Outcome Measurement: After a set period, a blood sample is taken to measure the circulating
    platelet count. The degree of platelet consumption (a decrease in platelet count compared to a
    baseline) is used as a measure of the severity of thromboembolism. A smaller drop in platelet
    count in the NF-449 treated group indicates an antithrombotic effect.[3]
  - Bleeding Time (Optional): To assess the risk of bleeding associated with the antithrombotic effect, the tail bleeding time can be measured by transecting the tip of the tail and measuring the time to cessation of bleeding.[3]

## **Conclusion**

**NF-449** is a cornerstone pharmacological agent for the study of P2X1 receptors. Its exceptional potency and selectivity allow for precise dissection of P2X1-mediated signaling pathways in vitro and in vivo. While it possesses off-target activities at higher concentrations, its sub-nanomolar affinity for P2X1 makes it an unparalleled tool for researchers in physiology, pharmacology, and drug development focused on purinergic signaling.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of platelet functions and thrombosis through selective or nonselective inhibition of the platelet P2 receptors with increasing doses of NF449 [4,4',4",4"'-(carbonylbis(imino-5,1,3-benzenetriylbis-(carbonylimino)))tetrakis-benzene-1,3-disulfonic acid octasodium salt] PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two-microelectrode voltage clamp of Xenopus oocytes: voltage errors and compensation for local current flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P2X1 stimulation promotes thrombin receptor-mediated platelet aggregation PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes NPI Electronic [npielectronic.com]
- 9. Inhibition of platelet functions and thrombosis through selective or nonselective inhibition of the platelet P2 receptors with increasing doses of NF449 [4,4',4'',4'''-(carbonylbis(imino-5,1,3-benzenetriylbis-(carbonylimino)))tetrakis-benzene-1,3-disulfonic acid octasodium salt]. | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [what is the chemical structure of NF-449]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3340316#what-is-the-chemical-structure-of-nf-449]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate







protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com